molecular formula C13H8BrClFNO B13365430 N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide

N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide

Cat. No.: B13365430
M. Wt: 328.56 g/mol
InChI Key: QAYWHDZVGZIDMW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide typically involves the reaction of 4-bromo-2-chloroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.

Major Products:

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

Chemistry: N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is used to study the effects of halogenated benzamides on cellular processes. It is also employed in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-bromo-2-chlorophenyl)picrylamine

Comparison: N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C13H8BrClFNO

Molecular Weight

328.56 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-fluorobenzamide

InChI

InChI=1S/C13H8BrClFNO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)

InChI Key

QAYWHDZVGZIDMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl)F

Origin of Product

United States

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